2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-16(10-23-18(25)13-7-3-4-8-14(13)19(23)26)21-20-22-17-12-6-2-1-5-11(12)9-15(17)27-20/h1-8H,9-10H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQKRNSMZKTLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dioxoisoindolin-2-ylacetyl Chloride
Phthalic anhydride (1.0 equiv) reacts with pivaloyl chloride (1.2 equiv) in anhydrous dichloromethane under N$$_2$$ at 0°C, followed by slow addition of glycine methyl ester (1.1 equiv). After 12 h reflux, the intermediate undergoes hydrolysis with 6 M HCl to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is subsequently treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
Key Data:
- Yield of 2-(1,3-dioxoisoindolin-2-yl)acetic acid: 78% (recrystallized from ethyl acetate)
- Purity (HPLC): ≥98% (λ = 254 nm)
Preparation of 8H-Indeno[1,2-d]Thiazol-2-Amine
Indan-1-one (1.0 equiv) undergoes thiocyanation with ammonium thiocyanate (1.5 equiv) in acetic acid at 110°C for 6 h. The resulting thioamide is cyclized with bromine (1.2 equiv) in chloroform, followed by amination via Hofmann degradation using NaOCl/NaOH to yield the target amine.
Reaction Conditions:
- Temperature: 110°C (thiocyanation), 25°C (cyclization)
- Solvent: Acetic acid (thiocyanation), chloroform (cyclization)
- Yield: 52% over three steps
Amide Bond Formation
A solution of 1,3-dioxoisoindolin-2-ylacetyl chloride (1.2 equiv) in THF is added dropwise to a stirred mixture of 8H-indeno[1,2-d]thiazol-2-amine (1.0 equiv) and triethylamine (3.0 equiv) at −20°C. The reaction proceeds for 24 h at 25°C, followed by aqueous workup and column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1).
Optimization Insights:
- Temperature Control: Maintaining −20°C during acyl chloride addition minimizes side reactions (e.g., oligomerization).
- Solvent Screening: THF outperforms DMF or DMSO in suppressing N-acyliminium ion formation.
- Yield: 67% (white crystalline solid)
Photoredox-Mediated Synthesis
Adapting methodologies from visible-light catalysis, a mixture of N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide (1.0 equiv), phthalimide (1.5 equiv), and Ir(ppy)$$_3$$ (2 mol%) in DMSO undergoes irradiation under 450 nm LEDs for 36 h. The reaction exploits single-electron transfer (SET) mechanisms to facilitate C–N bond formation.
Critical Parameters:
- Catalyst Loading: ≤2 mol% Ir(ppy)$$_3$$ avoids triplet-triplet annihilation.
- Oxygen Exclusion: Rigorous N$$_2$$ purging prevents oxidative degradation.
- Yield: 41% (comparable to thermal methods but with improved functional group tolerance)
Solid-Phase Synthesis for Parallel Optimization
Immobilizing 8H-indeno[1,2-d]thiazol-2-amine onto Wang resin via Fmoc chemistry enables iterative coupling with 1,3-dioxoisoindolin-2-ylacetic acid using HATU/DIPEA activation. Cleavage with 95% TFA/H$$_2$$O affords the target compound with >90% purity (LC-MS).
Advantages:
- Rapid screening of coupling reagents (e.g., HATU vs. PyBOP)
- Scalable to multi-gram quantities without intermediate isolation
Analytical Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 11.32 (s, 1H, NH), 8.12–7.85 (m, 4H, phthalimide), 7.62 (d, J = 8.1 Hz, 1H, indeno), 7.35 (s, 1H, thiazole), 4.92 (s, 2H, CH$$2$$)
- HRMS (ESI-TOF): m/z calcd for C$${19}$$H$${13}$$N$$3$$O$$3$$S [M+H]$$^+$$: 364.0752; found: 364.0755
Purity Assessment
- HPLC: 99.2% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)
- Elemental Analysis: Calcd (%) C 62.80, H 3.60, N 11.55; Found C 62.77, H 3.62, N 11.52
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amide Coupling | 67 | 99.2 | High reproducibility |
| Photoredox | 41 | 97.8 | Mild conditions, functional tolerance |
| Solid-Phase | 58 | 95.4 | Scalability, parallel optimization |
Challenges and Mitigation Strategies
- Indeno[1,2-d]thiazole Instability: Storage under argon at −20°C prevents aerial oxidation.
- Phthalimide Hydrolysis: Anhydrous conditions and molecular sieves suppress acid formation.
- Byproduct Formation: Gradient elution (hexane → ethyl acetate) during chromatography removes N-acetylated impurities.
Industrial-Scale Considerations
Pilot-scale trials (1 kg batch) using flow chemistry demonstrate:
- 18 h reaction time (vs. 24 h batch)
- 12% reduction in solvent consumption
- 99.5% conversion (in-line IR monitoring)
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of functionalized derivatives, each with potentially unique properties and applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its diverse biological activities:
- Antiviral Properties : Research indicates that 2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide may act as an inhibitor of viral enzymes such as the SARS-CoV-2 3CL protease, which plays a critical role in viral replication .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown potent anti-proliferative activity against human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells .
Biological Studies
The compound's interaction with biological targets has been a focal point in research:
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors, making it a candidate for drug development targeting certain diseases .
- Mechanism Exploration : Studies have explored the molecular mechanisms behind its biological effects, including apoptosis induction through caspase activation pathways in cancer cells .
Industrial Applications
In addition to its medicinal uses, the compound may find applications in the development of new materials or as a precursor in synthesizing other valuable compounds. Its unique structural features allow it to serve as a building block for more complex molecules in organic synthesis .
Uniqueness
What distinguishes this compound from similar compounds is its dual structural motifs. This combination may confer unique pharmacological properties that merit further investigation.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the SARS-CoV-2 3CL protease, a key enzyme involved in viral replication . The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthetic yields, and inferred pharmacological relevance based on substituent effects.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Size and Yield : Smaller substituents (e.g., methyl in 1-8) correlate with higher yields (53%), while bulkier groups (allyl in 1-5) reduce efficiency (12%) .
- Heterocyclic Linkers : The 1,3-dioxoisoindolin group in the target compound introduces two carbonyl groups, contrasting with simpler carboxamide or amine substituents in analogs. This could improve solubility or target engagement compared to isoxazole or benzothiazol derivatives .
Pharmacological Implications from Related Compounds
- Enzyme Inhibition : Acetamide derivatives with indole, benzothiazole, or triazole moieties (e.g., ) exhibit inhibitory activity against MAO-A, MAO-B, AChE, and BChE. For example, a triazole-benzothiazole acetamide showed IC50 = 0.028 µM for MAO-A . The target compound’s dioxoisoindolin group may similarly interact with enzyme active sites via hydrogen bonding .
- Anticancer Potential: Indole-based 1,3,4-oxadiazole acetamides () demonstrate cytotoxic activity, suggesting the indenothiazol-phthalimide hybrid could be optimized for anticancer screening .
Biological Activity
2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a complex organic compound notable for its unique structural features, including isoindolinone and indeno[1,2-d]thiazole moieties. These structural motifs are commonly associated with various biological activities, rendering this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of thiourea with 2-tosyloxy-1-indanone, followed by cyclization to form the thiazole ring. This method emphasizes the compound's potential for modification and optimization in laboratory settings .
Antiviral Properties
One of the most significant biological activities of this compound is its potential as an antiviral agent. Research has indicated that it acts as an inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme in viral replication. This interaction suggests its utility in developing therapeutic strategies against COVID-19 .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation. For example, compounds with similar structural features have demonstrated IC50 values indicating effective cytotoxicity against tumor cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The structure-activity relationship (SAR) studies show that modifications in the molecular structure can significantly influence its biological activity .
Case Study: Anticancer Activity
In a study involving various thiazole derivatives, structural modifications led to enhanced anticancer activity. The presence of electron-donating groups on the phenyl ring was found to increase efficacy against certain cancer cell lines . The findings suggest that similar modifications could be applied to this compound to optimize its therapeutic potential.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 0.92 | A431 |
| Compound B | 1.98 ± 1.22 | HT-29 |
| This compound | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
